N-(4-chlorophenyl)pyrimidine-2-carboxamide
Description
Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical Research
The pyrimidine ring is a heterocyclic aromatic compound that is a fundamental component of life itself, forming the basic structure for nucleobases such as cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.govignited.in This inherent biological relevance has made pyrimidine and its derivatives a focal point of pharmaceutical research for decades. nih.gov The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to interact with a wide array of biological targets. nih.gov
Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities. ignited.inijpsr.com Research has established their potential in various therapeutic areas, including:
Antimicrobial Agents: Combating bacterial and fungal infections. nih.govresearchgate.net
Antiviral Therapeutics: Acting against a range of viruses. ignited.inontosight.ai
Anticancer Drugs: Showing efficacy in inhibiting the growth of cancer cells. nih.govnih.gov
Anti-inflammatory Agents: Modulating inflammatory pathways. nih.govresearchgate.net
Central Nervous System (CNS) Modulators: Including anticonvulsant and antidepressant properties. nih.gov
This broad utility has cemented the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry, consistently appearing in both established pharmaceuticals and novel drug candidates. researchgate.netnih.gov
Reported Biological Activities of Pyrimidine Derivatives
| Therapeutic Area | Examples of Activity | References |
|---|---|---|
| Oncology | Anticancer, Antitumor | nih.govignited.inontosight.ai |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal, Antimalarial | nih.govresearchgate.net |
| Inflammation & Immunology | Anti-inflammatory, Analgesic | nih.govijpsr.com |
| Neurology | Anticonvulsant, CNS-active agents | nih.govijpsr.com |
| Cardiovascular | Antihypertensive, Calcium channel blockers | nih.govignited.in |
Overview of Carboxamide Linkages in Bioactive Molecules
The carboxamide group, also known as an amide linkage, is one of the most prevalent functional groups found in bioactive molecules and approved pharmaceuticals. nih.govresearchgate.net This linkage consists of a carbonyl group bonded to a nitrogen atom. Its stability and specific geometric and electronic properties make it an ideal linker for connecting different molecular fragments.
The significance of the carboxamide linkage in medicinal chemistry stems from several key features:
Structural Rigidity: The planar nature of the amide bond restricts conformational flexibility, which can lead to more specific and high-affinity interactions with biological targets.
Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the C=O), facilitating strong and directional binding to protein active sites. acs.org
Metabolic Stability: Amide bonds are generally resistant to enzymatic degradation compared to other functional groups like esters, contributing to improved pharmacokinetic profiles of drug candidates.
Synthetic Accessibility: The formation of amide bonds is a well-established and versatile transformation in organic chemistry, allowing for the efficient synthesis of large libraries of compounds for screening. nature.com
This combination of properties has led to the carboxamide being described as a privileged pharmacophore, integral to the structure and activity of countless drugs across different therapeutic classes. nih.gov
Structural Context of N-(4-chlorophenyl)pyrimidine-2-carboxamide within Pyrimidine-Based Chemistries
This compound is a molecule that strategically combines the key features of both the pyrimidine core and the carboxamide linker. Its structure can be deconstructed into three primary components:
The Pyrimidine-2-Carboxamide (B1283407) Core: The carboxamide group is attached at the 2-position of the pyrimidine ring. This specific substitution pattern is a common motif in medicinal chemistry, with pyrimidine-4-carboxamides also being extensively studied as enzyme inhibitors. nih.govacs.org The placement of the carboxamide linker dictates the spatial orientation of the appended substituent, which is crucial for target engagement.
The N-Aryl Substituent: The nitrogen of the carboxamide is linked to a phenyl (aromatic) ring. In this specific molecule, the substituent is a 4-chlorophenyl group.
The 4-Chlorophenyl Group: This part of the molecule consists of a benzene (B151609) ring substituted with a chlorine atom at the para (4) position. The presence of the chlorine atom significantly influences the compound's electronic properties and lipophilicity (fat solubility). ontosight.ai Halogen atoms like chlorine are often incorporated into drug candidates to enhance binding affinity, modulate metabolism, or improve membrane permeability.
Structurally, this compound belongs to a well-explored chemical space of N-aryl pyrimidine carboxamides. Researchers often synthesize and test libraries of such compounds, varying the substituents on both the pyrimidine ring and the N-aryl group to probe structure-activity relationships (SAR). For instance, studies on related pyrimidine carboxamide series have shown that modifications to the N-aryl portion can dramatically impact biological potency and selectivity. nih.govacs.org Therefore, this compound represents a distinct data point within the broader investigation of pyrimidine-based chemistries for therapeutic applications.
Chemical Identity of this compound
| Identifier | Value | References |
|---|---|---|
| CAS Number | 1334369-27-5 | bldpharm.com |
| Molecular Formula | C11H8ClN3O | bldpharm.com |
| Molecular Weight | 233.65 g/mol | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-2-4-9(5-3-8)15-11(16)10-13-6-1-7-14-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGAMUOKBJBTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Chlorophenyl Pyrimidine 2 Carboxamide and Its Analogues
General Synthetic Routes to Pyrimidine (B1678525) Carboxamides
The synthesis of the pyrimidine carboxamide scaffold can be approached in several ways, primarily involving the sequential or concerted formation of the heterocyclic ring and the amide functional group. Key strategies include direct amide bond formation from pyrimidine carboxylic acids, condensation reactions to build the pyrimidine ring, and nucleophilic substitution on a pre-formed pyrimidine core.
Amide Bond Formation Strategies
A direct and common method for synthesizing pyrimidine carboxamides involves the formation of an amide bond between a pyrimidine carboxylic acid and an amine. This classical approach is widely used due to the commercial availability of a variety of starting materials.
The process typically begins with the activation of the carboxylic acid group of a pyrimidine-2-carboxylic acid. One method is the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with a primary or secondary amine to form the desired amide. nih.gov
Alternatively, a plethora of peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and amine, avoiding the need for the often harsh conditions of acyl chloride formation. growingscience.com Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents form a highly reactive O-acylisourea intermediate or an active ester, which is then susceptible to nucleophilic attack by the amine to yield the final carboxamide. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent/System | Description |
|---|---|
| SOCl₂ / Oxalyl Chloride | Converts carboxylic acid to highly reactive acyl chloride. |
| EDC/HOBt | A carbodiimide (B86325) system that forms a reactive HOBt ester intermediate. nih.gov |
| HATU/DIPEA | An aminium-based coupling reagent known for high efficiency and low rates of racemization. growingscience.com |
| CDI | 1,1'-Carbonyldiimidazole forms a reactive acylimidazolide intermediate. uran.ua |
These methods are versatile and can be applied to a wide range of substituted pyrimidine carboxylic acids and amines, allowing for the generation of diverse libraries of pyrimidine carboxamides.
Condensation Reactions
Condensation reactions, particularly multi-component reactions (MCRs), offer an efficient pathway to complex pyrimidine structures from simple, acyclic precursors in a single step. These reactions build the heterocyclic core and incorporate the necessary functional groups for the carboxamide moiety simultaneously.
The Biginelli reaction and its variations are classic examples, typically involving the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. mdpi.com While traditionally used for synthesizing dihydropyrimidinones, modifications of this reaction can lead to pyrimidine carboxamide derivatives.
More advanced multi-component strategies have been developed for direct access to pyrimidine carboxamides. One notable example is a four-component reaction (3SM-4CR) utilizing an amidine, styrene, and N,N-dimethylformamide (DMF). nih.govrsc.org In this palladium-catalyzed oxidative process, DMF serves a dual role as both a one-carbon synthon and an amide synthon, showcasing a high degree of atom and step economy. nih.govrsc.org Such reactions are highly valued for their efficiency, as they construct the target molecule through multiple bond formations in one pot. mdpi.com
Nucleophilic Substitution Reactions on Pyrimidine Rings
The pyrimidine ring is classified as a π-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2, C4, and C6 positions, especially when a good leaving group, such as a halogen, is present.
This strategy is frequently used to introduce side chains onto a pre-existing pyrimidine ring. For the synthesis of N-substituted pyrimidine-2-carboxamides, a common precursor is a 2-chloropyrimidine (B141910) derivative. The chlorine atom at the 2-position can be displaced by a variety of nitrogen nucleophiles, including anilines. ntnu.no The reaction is often facilitated by a base to neutralize the HCl generated and may be accelerated by heat or microwave irradiation. ntnu.no This method is advantageous for late-stage functionalization and allows for the introduction of the N-aryl portion of the carboxamide after the pyrimidine core has been established.
Targeted Synthesis of N-(4-chlorophenyl) Moiety-Containing Pyrimidine Carboxamides
The synthesis of the specific molecule N-(4-chlorophenyl)pyrimidine-2-carboxamide involves strategies that introduce the 4-chlorophenyl group either as part of the initial amide bond formation or through the construction of the pyrimidine ring.
Strategies for Introducing the 4-chlorophenyl Group
There are two primary retrosynthetic approaches for incorporating the N-(4-chlorophenyl) group:
Amide Coupling or Nucleophilic Substitution: This is the most direct route. It involves the reaction of a pyrimidine-2-carboxylic acid derivative with 4-chloroaniline (B138754). This can be achieved using the standard amide bond formation techniques described in section 2.1.1, such as activating pyrimidine-2-carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by the addition of 4-chloroaniline. growingscience.comnih.gov Alternatively, a 2-halopyrimidine can be reacted directly with 4-chloroaniline via a nucleophilic aromatic substitution reaction, as detailed in section 2.1.3. ntnu.no
Condensation with a Pre-functionalized Component: In this approach, a precursor already containing the 4-chlorophenyl group is used in a condensation reaction to build the pyrimidine ring. For example, a three-component reaction could involve an aldehyde, malononitrile, and a guanidine (B92328) or amidine derivative that has been pre-functionalized with the 4-chlorophenyl moiety. This strategy builds the core structure and installs the required substituent in a single, convergent step.
Specific Reaction Conditions and Catalysts (e.g., microwave irradiation, DABCO catalysis, metal catalysts)
Modern synthetic chemistry employs various tools to improve reaction efficiency, yield, and selectivity. The synthesis of this compound and its analogues benefits significantly from these technologies.
Microwave Irradiation: This technique is widely used to accelerate organic reactions. In the context of pyrimidine carboxamide synthesis, microwave heating can dramatically reduce reaction times for nucleophilic aromatic substitution reactions, such as the displacement of a chlorine atom from a 2-chloropyrimidine by 4-chloroaniline. ntnu.no It is also employed to facilitate cyclization steps in multi-step syntheses.
DABCO Catalysis: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective and mild organocatalyst used in various multi-component reactions. It is particularly useful in promoting Knoevenagel condensations, which are often the initial step in reactions that lead to pyrimidine-annulated systems like pyrano[2,3-c]pyrazoles. Its basic and non-nucleophilic nature allows it to facilitate reactions without forming unwanted byproducts.
Metal Catalysts: A wide array of metal catalysts are used to construct pyrimidine rings and their derivatives.
Palladium (Pd) catalysts are pivotal in cross-coupling and C-H activation reactions. For instance, Pd-catalysis enables complex four-component reactions for pyrimidine carboxamide synthesis. nih.govrsc.org
Copper (Cu) catalysts are used in cycloaddition reactions involving alkynes and nitrogen-containing molecules like amidines to construct the pyrimidine ring.
Other metals like Iridium (Ir), Ruthenium (Ru), and Zirconium (Zr) have been used to catalyze multi-component cycloadditions to form polysubstituted pyrimidines. mdpi.com Uranyl nitrate (B79036) has also been reported as a catalyst for the synthesis of certain pyrimidine carboxamide derivatives. mdpi.com
Table 2: Catalysts and Conditions in Pyrimidine Carboxamide Synthesis
| Catalyst/Condition | Application Example | Reference |
|---|---|---|
| Microwave Irradiation | Accelerating SNAr reaction of 2-chloropyrimidine with anilines. | ntnu.no |
| DABCO | Catalyzing three-component reactions to form pyrimidine-annulated systems. | |
| Palladium (Pd) | Oxidative four-component reaction for pyrimidine carboxamide synthesis. | nih.govrsc.org |
| Copper (Cu) | Cycloaddition of alkynes and amidines. | mdpi.com |
| Uranyl Nitrate | Synthesis of tetrahydropyrimidine-5-carboxamides. | mdpi.com |
Derivatization and Functionalization Approaches
Alkylation and sulfonylation are important functionalization reactions that modify the electronic and steric properties of the pyrimidine scaffold. These reactions typically target the nitrogen atoms of the pyrimidine ring or substituents attached to it.
Alkylation: The nitrogen atoms in the pyrimidine ring can be subjected to N-alkylation. For instance, a method for the N-alkylation of pyrimidines using a heterogeneous ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) catalyst has been developed, offering an efficient and environmentally friendly protocol. ias.ac.in In a different study, the synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamide derivatives involved the N-alkylation of the pyrimidine ring at the N-3 position. nih.govresearchgate.net This was achieved by reacting a tetrahydropyrimidin-4(1H)-one intermediate with a suitable alkylating agent, such as 2,4-difluorobenzyl bromide, to introduce a benzyl (B1604629) group onto the ring. nih.gov These examples demonstrate that N-alkylation is a viable strategy for introducing diverse alkyl groups to the pyrimidine core, which can be applied to analogues of this compound.
Sulfonylation: The introduction of a sulfonyl or sulfonamide group can significantly alter a molecule's properties. In the synthesis of related heterocyclic compounds, sulfonylation has been used to create complex derivatives. For example, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized, which included a sulfonylation step. nih.gov The core molecule was reacted with various sulfonyl chlorides, such as 4-nitrobenzene sulfonyl chloride, in the presence of triethylamine (B128534) to yield the corresponding sulfonamides. nih.gov Another approach involves the reaction of pyrimidine bases like uracil (B121893) with sulfonyl chlorides in pyridine (B92270). google.com Furthermore, 2-sulfonylpyrimidine compounds have been synthesized and studied, highlighting the sulfonyl moiety's role as a highly effective leaving group, which makes these compounds valuable intermediates for further substitution reactions. nih.govacs.org
| Reaction Type | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | 3-(2,4-difluorobenzyl)tetrahydropyrimidin-4(1H)-one intermediate | Phenyl chloroformate, then 2-chloro-4,5-difluoroaniline | N-(2-chloro-4,5-difluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide | nih.gov |
| Sulfonylation | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide | 4-Nitrobenzene sulfonyl chloride, Triethylamine | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide | nih.gov |
| Sulfonylation | Uracil | p-Toluenesulfonyl chloride | 1-p-Toluenesulfonyluracil | google.com |
Expanding the molecular diversity of this compound analogues often involves the introduction of various cyclic moieties. This can be achieved by building upon the pyrimidine core or by using substituted precursors in the initial synthesis.
A common strategy is to start with a functionalized pyrimidine that allows for the coupling of different cyclic groups. For example, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, including the 4-(4-chlorophenyl) variant, serve as versatile starting materials. nih.gov These can be converted to 7-chloro-pyrimido[4,5-d]pyrimidine derivatives, which then react with hydrazines to incorporate pyrazolyl moieties. nih.gov Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved starting from a precursor containing a 4-chlorophenyl group, demonstrating the fusion of additional heterocyclic rings to the core structure.
Another approach involves multi-component reactions where substituted building blocks are assembled in a single step. The Biginelli reaction, for example, allows for the synthesis of tetrahydropyrimidine (B8763341) carboxamide derivatives with various aryl substituents at the 4-position of the pyrimidine ring.
The substitution of leaving groups on the pyrimidine ring is also a powerful method. 2-Chloropyrimidine-4-carboxamide is a valuable intermediate where the chlorine atom can be displaced by various nucleophiles, including those containing heterocyclic or aromatic rings, to introduce new substituents. chemimpex.com
| Core Structure | Incorporated Substituent | Synthetic Approach | Resulting Compound Class | Reference |
|---|---|---|---|---|
| 6-Amino-4-(4-chlorophenyl)pyrimidine | Pyrazolyl | Cyclization from a pyrimidopyrimidine intermediate | 2-(Substituted-pyrazolyl)pyrimidine derivatives | nih.gov |
| N-Cyclohexyl Pyridone (with 4-chlorophenyl group) | Fused Pyrimidine Ring | Intramolecular heterocyclization | Pyrido[2,3-d]pyrimidine derivatives | |
| Pyrimidine-4-carboxamide (B1289416) | (S)-3-phenylpiperidine, (S)-3-hydroxypyrrolidine | Nucleophilic substitution | Substituted Pyrimidine-4-carboxamides |
The construction of complex analogues of this compound often requires carefully designed multi-step reaction sequences. These sequences allow for the progressive elaboration of the molecular structure, providing access to derivatives that are not available through single-step methods.
One such sequence begins with the synthesis of 4,5-disubstituted pyrimidines via a three-component coupling reaction of a substituted enamine, an orthoester, and ammonium acetate. ijper.org The resulting pyrimidine can be further functionalized; for instance, it can be oxidized to an aldehyde derivative using the Stephen aldehyde synthesis. This aldehyde then serves as a key intermediate, which can be coupled with various aromatic amines to produce a library of pyrimidine imine derivatives. ijper.org
Another illustrative multi-step synthesis is the pathway to the pharmaceutical compound Bosentan, which utilizes a pyrimidine-2-carboxamidine intermediate. google.com The synthesis starts with 2-chloropyrimidine, which is converted to 2-cyanopyrimidine. This nitrile is then transformed into pyrimidin-2-carboxamidine hydrochloride. This intermediate undergoes condensation with a malonate derivative, followed by chlorination and subsequent reaction with a sulfonamide to build the final complex structure. google.com
Multi-component reactions are also frequently employed as a key step in these sequences. A palladium-catalyzed four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). nih.govmdpi.com This approach combines C-H bond functionalization and cross-dehydrogenative coupling to form four chemical bonds in a single operation, offering an efficient entry point for more elaborate multi-step syntheses. nih.gov
| Initial Precursor(s) | Key Intermediate(s) | Key Transformation(s) | Final Product Class | Reference |
|---|---|---|---|---|
| Substituted enamine, Orthoester, Ammonium acetate | 4,5-disubstituted pyrimidine aldehyde | Three-component reaction; Stephen aldehyde synthesis; Imine formation | Pyrimidine imine derivatives | ijper.org |
| 2-Chloropyrimidine | 2-Cyanopyrimidine; Pyrimidin-2-carboxamidine HCl | Cyanation; Amidine formation; Condensation; Chlorination | Complex bipyrimidine derivatives (e.g., Bosentan) | google.com |
| Amidine, Styrene, DMF | N/A (One-pot) | Palladium-catalyzed four-component reaction | Substituted pyrimidine carboxamides | nih.govmdpi.com |
| 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | 7-Chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one | Acetylation and cyclization; Reaction with hydrazine | Pyrimido[4,5-d]pyrimidine derivatives | nih.gov |
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Pyrimidine 2 Carboxamide Derivatives
Methodologies for SAR Elucidation
The investigation of SAR for pyrimidine-2-carboxamide (B1283407) derivatives involves a variety of strategic chemical modifications and analytical methods. These methodologies are designed to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.
A primary strategy in SAR elucidation is the systematic modification of substituents on the pyrimidine (B1678525) ring. The position and nature of these substituents can dramatically influence the compound's interaction with its biological target. researchgate.netnih.gov Researchers often explore a range of substitutions at various positions of the pyrimidine core to map out the steric and electronic requirements for optimal activity.
Table 1: Impact of Pyrimidine Core Modification on Biological Activity Data derived from studies on pyrimidine-4-carboxamide (B1289416) analogs.
| Compound ID | Core Structure | Modification | Relative Potency |
|---|---|---|---|
| Hit Compound | Pyrimidine | - | 1x |
| Analog 3 | Pyridine (B92270) | Removal of X2 Nitrogen | 0.1x |
| Analog 4 | Pyridine | Removal of X1 Nitrogen | ~1x |
| Analog 5 | Pyrimidine | Regioisomer | Significant Decrease |
| Analog 6 | Triazine | Addition of Nitrogen | Inactive |
The N-aryl group, specifically the N-(4-chlorophenyl) moiety, and the carboxamide linker are critical components of the core structure. SAR studies extensively explore how substitutions on this aryl ring and modifications to the carboxamide group affect activity.
The carboxamide moiety itself is often crucial for activity. In one study, the placement of the carboxamide group at position-5 of the pyrimidine ring was found to be essential, with no activity observed when it was moved to position-6. nih.gov Modifications to the amide substituent (the R1 group in some analogs) are also systematically explored. For pyrimidine-4-carboxamides, various alkyl and cycloalkyl groups were tested. It was found that small, lipophilic groups like cyclopropylmethyl were optimal, suggesting this part of the molecule may bind in a shallow, greasy pocket of the target enzyme. nih.gov
Regarding the N-aryl group, the substitution pattern on the phenyl ring is a key determinant of potency. The presence and position of halogen atoms, for example, can significantly modulate biological activity through electronic and steric effects. mdpi.comnih.gov Studies on related N-aryl carboxamides have shown that electron-withdrawing groups, such as chloro and nitro groups on the phenyl ring, are often favorable for activity. researchgate.net
Impact of Substitution Patterns on Biological Activity
The data gathered from systematic modifications reveal distinct patterns that link specific structural features to biological outcomes. These patterns relate to molecular conformation, electronic properties, and lipophilicity.
Modifying the flexibility of substituents can lead to significant gains in potency by locking the molecule into a more favorable binding conformation. This principle was demonstrated in the optimization of pyrimidine-4-carboxamide inhibitors. nih.govacs.org The N-methylphenethylamine group at the R2 position was identified as a key pharmacophore. To improve potency, this flexible side chain was conformationally restricted by incorporating it into a cyclic structure. acs.org
Replacing the N-methylphenethylamine with an (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency. nih.govacs.org This enhancement is attributed to the reduction in the entropic penalty upon binding, as the cyclic structure pre-organizes the pharmacophore in a conformation that is optimal for interacting with the target. acs.org
Table 2: Effect of Conformational Restriction on Potency Data based on pyrimidine-4-carboxamide analogs.
| Compound | R2 Substituent | pIC50 | Potency Change |
|---|---|---|---|
| Parent | N-methylphenethylamine | 6.27 | - |
| Analog | (S)-3-phenylpiperidine | 6.75 | 3x increase |
Halogenation of the N-phenyl ring is a common and effective strategy for modulating biological activity. The 4-chloro substituent in N-(4-chlorophenyl)pyrimidine-2-carboxamide is a prime example. In studies of related N-phenylpyrazine-2-carboxamides, a chlorine atom on the benzene (B151609) ring, particularly at the C(4) position, was shown to have a positive effect on antimycobacterial activity. mdpi.comnih.gov For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed high activity against Mycobacterium tuberculosis. nih.gov
The positive impact of halogen substituents can be attributed to several factors, including their ability to form halogen bonds, alter the electronic character of the aromatic ring, and increase lipophilicity, which can enhance membrane permeability. mdpi.com The specific electronic properties of substituents on the aryl ring are critical. 3D-QSAR studies on similar scaffolds have indicated that the presence of electron-withdrawing groups, such as -Cl and -NO2, on the phenyl ring is favorable for anti-inflammatory activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models use statistical methods to identify physicochemical properties, or "descriptors," that are predictive of activity.
For pyrimidine derivatives, QSAR studies have successfully identified key descriptors that govern their inhibitory potential. In an analysis of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, descriptors related to atomic properties like Sanderson electronegativity and polarizability (Me, Mp, GATS1p, GATS5p) were found to be crucial in explaining the inhibitory activity. nih.gov The study also highlighted the importance of certain structural fragments, such as the number of methyl groups and the number of hydrogen atoms attached to heteroatoms, in modulating activity. nih.gov
Similarly, 3D-QSAR models for other heterocyclic carboxamides have suggested that the presence of electron-withdrawing functional groups on the phenyl ring enhances biological activity. researchgate.net These computational models serve as powerful predictive tools in the drug design process, allowing for the virtual screening of novel derivatives and the prioritization of candidates for synthesis and biological testing. The insights gained from QSAR help to rationalize the observed SAR and guide the design of new this compound derivatives with improved potency and desired properties. researchgate.net
Computational Approaches in Pyrimidine Carboxamide Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand to the active site of a protein.
While specific docking studies on N-(4-chlorophenyl)pyrimidine-2-carboxamide are not extensively documented in publicly available literature, studies on structurally similar pyrimidine (B1678525) carboxamide derivatives provide valuable insights into their potential ligand-protein interactions. For instance, molecular docking experiments on various pyrimidine derivatives have shown that the pyrimidine core can form significant interactions with the active sites of enzymes like Topoisomerase II and Heat Shock Protein 90 (HSP90) ekb.eg.
The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. The carboxamide linker is crucial as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The 4-chlorophenyl group can engage in hydrophobic interactions and potentially form halogen bonds with the protein backbone or specific residues. The pyrimidine ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged residues in the binding pocket. For example, in studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the halogen substituent on the phenyl ring was found to be essential for interaction with specific amino acid residues like Arginine nih.gov.
A hypothetical analysis of this compound binding to a generic kinase active site, based on common interaction patterns, is presented below.
Table 1: Potential Ligand-Protein Interactions of this compound
| Moiety of Ligand | Potential Interacting Residue Types | Type of Interaction |
|---|---|---|
| Pyrimidine Ring Nitrogen | Acidic residues (e.g., Asp, Glu), Backbone NH | Hydrogen Bond |
| Carboxamide NH | Carbonyl oxygen of backbone, Side chains (e.g., Asp, Glu, Gln, Asn) | Hydrogen Bond |
| Carboxamide C=O | Basic residues (e.g., Lys, Arg), Backbone NH | Hydrogen Bond |
| 4-chlorophenyl Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π Stacking |
| Chlorine Atom | Electron-deficient atoms, Backbone carbonyls | Halogen Bond |
This table is illustrative and based on general principles of ligand-protein interactions for similar compounds.
Predicting the binding mode involves determining the three-dimensional orientation and conformation of the ligand within the protein's binding site. For pyrimidine carboxamide derivatives, the planarity of the pyrimidine and phenyl rings, connected by the flexible carboxamide linker, allows for multiple potential conformations. The predicted binding mode will be the one that maximizes favorable interactions and minimizes steric clashes, resulting in the lowest binding energy score.
Docking studies on related compounds often reveal that the pyrimidine ring anchors the molecule within a specific sub-pocket, while the substituted phenyl ring explores another region of the active site nih.gov. The specific orientation is highly dependent on the topology and amino acid composition of the target protein's active site. For instance, the presence of a "gatekeeper" residue can significantly influence the binding pose of the ligand.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.
Following molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex. A stable complex is characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. Studies on other pyrimidine derivatives have utilized MD simulations to confirm the stability of the docked complexes rjeid.commdpi.com.
The analysis of these simulations typically involves monitoring the RMSD, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (like hydrogen bonds) identified in the docking pose. A stable binding is indicated if the ligand remains within the binding pocket and maintains the crucial interactions throughout the simulation. For this compound, an MD simulation would be expected to show stable hydrogen bonding from the carboxamide linker and consistent hydrophobic and/or halogen bonding from the chlorophenyl group.
Table 2: Parameters Analyzed in a Typical MD Simulation for Ligand-Target Stability
| Parameter | Description | Indication of Stability |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and converged RMSD value for the ligand and protein backbone. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site residues upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistence of key hydrogen bonds throughout the simulation. |
This table represents typical analyses performed in MD simulations for compounds of this class.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
DFT calculations have been applied to pyrimidine and pyridine (B92270) carboxamide derivatives to understand their electronic properties, which are fundamental to their reactivity and intermolecular interactions samipubco.comsemanticscholar.orgresearchgate.net. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
For a molecule like this compound, DFT calculations would likely reveal that the regions of highest electron density (negative electrostatic potential) are located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, making them likely sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxamide NH group would exhibit a positive electrostatic potential, indicating its role as a hydrogen bond donor.
The HOMO-LUMO energy gap is another critical parameter derived from DFT calculations, which relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. Analysis of related compounds suggests that the electronic properties can be tuned by modifying the substituents on the phenyl and pyrimidine rings.
Table 3: Predicted Electronic Properties of this compound from Conceptual DFT
| Electronic Property | Predicted Characteristic | Implication |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Negative potential on pyrimidine nitrogens and carbonyl oxygen; Positive potential on amide NH. | Dictates regions of electrophilic and nucleophilic attack and hydrogen bonding sites. |
| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the electron-rich pyrimidine and chlorophenyl rings. | Region susceptible to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Likely distributed over the pyrimidine and carboxamide moieties. | Region susceptible to nucleophilic attack. |
This table is a conceptual prediction based on DFT studies of analogous molecules.
Cheminformatics and Database Utilization (e.g., ChEMBL, PubChem)
Cheminformatics serves as a important bridge between chemical structures and biological data, leveraging computational tools to analyze and organize vast datasets. For pyrimidine carboxamide research, including the study of compounds like this compound, public databases such as PubChem and ChEMBL are indispensable resources. These platforms provide open access to information on chemical structures, properties, and biological activities, facilitating in-silico research and hypothesis-driven drug discovery.
The primary utility of these databases in the context of this compound lies in the ability to search for the compound and its analogs. Such searches can reveal existing bioactivity data, links to scientific literature, and information on related patents. Even in the absence of extensive data for a specific compound, these platforms allow researchers to explore the chemical space around it. By identifying structurally similar molecules with known biological targets or activities, researchers can infer potential mechanisms of action or therapeutic applications for the compound of interest. This comparative analysis is a cornerstone of modern computational drug discovery.
Furthermore, these databases are crucial for Structure-Activity Relationship (SAR) studies. By compiling data on a series of related pyrimidine carboxamides, researchers can identify chemical modifications that enhance or diminish a particular biological effect. The curated datasets within ChEMBL, for instance, often include quantitative measures of bioactivity such as IC50 or Ki values, which are essential for building robust SAR models.
Below is a representative table illustrating the type of information that would be sought and utilized from these databases for a compound like this compound. While a specific entry for this exact compound may not be extensively populated, the table demonstrates the data framework these resources provide.
| Database | Compound Identifier | Molecular Formula | Molecular Weight | Bioactivity Data Points | Associated Targets |
| PubChem | CID (example) | C₁₁H₈ClN₃O | 233.66 g/mol | (Hypothetical) | (Hypothetical) |
| ChEMBL | CHEMBL ID (example) | C₁₁H₈ClN₃O | 233.66 g/mol | (Hypothetical) | (Hypothetical) |
Conclusion and Perspectives in Pyrimidine Carboxamide Research
Summary of Key Research Findings and Methodological Advancements
Research into pyrimidine (B1678525) carboxamide derivatives has revealed a broad spectrum of pharmacological activities. The pyrimidine core is a key building block in DNA and RNA, and its derivatives have been successfully developed into drugs for various diseases. nih.govmdpi.com The core structure's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Key findings have highlighted the potential of this class of compounds in several therapeutic areas:
Anticancer Activity : Pyrimidine derivatives are integral to cancer treatment. mdpi.comarabjchem.org Numerous studies have demonstrated the anti-proliferative effects of novel pyrimidine carboxamides against various cancer cell lines, including breast, colon, and lung cancer. arabjchem.orgnih.gov For instance, certain 2-(anilino)pyrimidine-4-carboxamides have been identified as highly potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3), a target implicated in cancer and other diseases. nih.gov Similarly, diaminopyrimidine-carboxamide derivatives have been explored as inhibitors of Janus kinase 3 (JAK3), a strategy for treating autoimmune disorders and certain cancers. nih.gov
Antimicrobial and Antiviral Activity : The pyrimidine nucleus is a common feature in many anti-infective agents. nih.govresearchgate.net Research has led to the synthesis of pyrimidine carboxamides with significant antibacterial and antifungal properties. nih.govresearchgate.net For example, specific derivatives have shown noteworthy activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov In the antiviral domain, these compounds are investigated for their ability to inhibit viral replication, with some analogues showing promise against influenza by targeting the RNA-dependent RNA polymerase (RdRp) complex. mdpi.com
Anti-inflammatory Activity : The discovery of pyrimidine-5-carboxamide derivatives as novel inhibitors of salt-inducible kinases (SIKs) points to their potential in treating inflammatory conditions such as inflammatory bowel disease (IBD). nih.gov
Other Biological Activities : The therapeutic potential of pyrimidine carboxamides extends to antidiabetic, antioxidant, and central nervous system (CNS) applications. nih.govnih.gov For example, certain chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent yeast α-glucosidase inhibitors, suggesting a role in managing diabetes. nih.gov
Methodological advancements have primarily focused on the efficient synthesis of diverse pyrimidine carboxamide libraries. Modern synthetic strategies often involve multi-step reactions, including cyclocondensation to form the core pyrimidine ring, followed by coupling reactions to introduce the carboxamide side chain and other substituents. vulcanchem.comgoogle.com The versatility of the pyrimidine skeleton allows for easy structural modifications at the 2, 4, 5, and 6 positions, facilitating the generation of large numbers of derivatives for biological screening. nih.gov
Identification of Promising Lead Structures for Further Investigation
Through extensive screening and structure-activity relationship (SAR) studies, several pyrimidine carboxamide scaffolds have emerged as promising leads for drug development. The substitutions on both the pyrimidine ring and the phenyl ring of the carboxamide moiety play a crucial role in determining the biological activity and selectivity. core.ac.uk
A notable example is the exploration of 2,4-diaminopyrimidine-5-carboxamide derivatives as selective JAK3 inhibitors. Optimization of substituents at the C2 and C4 positions of the pyrimidine ring led to the discovery of potent and orally bioavailable compounds with significant anti-arthritic activity in preclinical models. nih.gov
Another promising lead structure was identified in the search for anti-influenza agents. A derivative featuring a pyrimidine core with a phenyl group at the C4 position and a 4-chlorophenyl group at the C6 position demonstrated significant inhibitory activity against the influenza virus protein-protein interaction between PA and PB1 subunits. mdpi.com
The general structure of N-phenyl pyrimidine-2-carboxamide (B1283407) allows for diverse substitutions that can modulate its activity. For instance, analogues like 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (a related diaza-heterocycle) have shown antimycobacterial activity, indicating that halogen substitutions can be beneficial for specific biological effects. nih.gov
| Lead Structure Class | Target | Therapeutic Potential | Reference |
|---|---|---|---|
| 2,4-Diaminopyrimidine-5-carboxamides | Janus Kinase 3 (JAK3) | Autoimmune Disorders (e.g., Arthritis) | nih.gov |
| Pyrimidine-5-carboxamides | Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease (IBD) | nih.gov |
| 2-(Anilino)pyrimidine-4-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | Cancer, Neurological Disorders | nih.gov |
| 4,6-Disubstituted Pyrimidine Carboxamides | Influenza PA-PB1 Interaction | Antiviral (Influenza) | mdpi.com |
| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Antidiabetic | nih.gov |
Unaddressed Research Questions and Future Directions for the Pyrimidine Carboxamide Class
Despite significant progress, several research questions remain, and new avenues for investigation are continuously emerging. The future of pyrimidine carboxamide research will likely focus on overcoming current challenges and exploring untapped therapeutic potential.
Key Future Directions:
Enhancing Selectivity and Potency : While many potent compounds have been identified, achieving high selectivity for specific biological targets (e.g., specific kinase isoforms or microbial enzymes) remains a challenge. Future research will need to employ rational drug design and computational modeling to develop derivatives with improved selectivity, thereby minimizing off-target effects.
Overcoming Drug Resistance : The development of resistance to existing anticancer and antimicrobial agents is a major global health concern. researchgate.netresearchgate.net A critical area of future research is the design of pyrimidine carboxamides that can circumvent known resistance mechanisms or act on novel targets that are not susceptible to existing drugs.
Exploring New Therapeutic Areas : While much of the research has focused on oncology and infectious diseases, the diverse biological activities of pyrimidine carboxamides suggest their potential in other areas. nih.govwjarr.com Systematic investigation into their efficacy for neurological disorders (e.g., Alzheimer's disease), metabolic diseases (e.g., diabetes, obesity), and cardiovascular conditions is warranted. core.ac.uknih.gov
Improving Pharmacokinetic Properties : The clinical success of any drug candidate depends on its absorption, distribution, metabolism, and excretion (ADME) profile. core.ac.uk Future synthetic efforts should focus not only on pharmacodynamic potency but also on optimizing pharmacokinetic properties like oral bioavailability and metabolic stability to ensure the translation of promising lead compounds into viable clinical candidates.
Combination Therapies : Investigating the synergistic effects of pyrimidine carboxamides in combination with other established therapeutic agents could lead to more effective treatment regimens, particularly in complex diseases like cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-chlorophenyl)pyrimidine-2-carboxamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives like N-(4-chlorophenyl) acrylamide intermediates can be prepared by reacting 4-chloroaniline with acryloyl chloride under basic conditions, followed by cyclization with thiourea or pyrimidine precursors in the presence of catalysts like 40% KOH . Optimization of solvent systems (e.g., ethanol or DMF) and temperature (60–100°C) is critical for yield improvement.
Q. How is X-ray crystallography applied to determine the molecular structure of N-(4-chlorophenyl)pyrimidine-2-carboxamide analogs?
- Methodological Answer : Single-crystal X-ray diffraction using instruments like the Bruker SMART CCD diffractometer is standard. For example, a monoclinic P2₁/c space group was reported for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, with refinement parameters R = 0.058 and wR = 0.223 using SHELXL . Data collection involves φ/ω scans at 293 K, with hydrogen atoms placed geometrically and refined isotropically.
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Disk diffusion or microdilution assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria are common. For related pyrimidine-thione derivatives, MIC values (Minimum Inhibitory Concentration) are determined using serial dilutions in Mueller-Hinton broth, with activity correlated to electron-withdrawing substituents on the phenyl ring .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrimidine ring formation be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, using N-aryl acrylamides with electron-deficient aryl groups (e.g., 4-chlorophenyl) favors cyclization at the β-position. Catalytic additives like KOH or phase-transfer catalysts (e.g., TBAB) can enhance reaction efficiency . Computational modeling (DFT) of transition states may further guide reagent selection.
Q. What strategies resolve contradictions in crystallographic data, such as anomalous space group assignments?
- Methodological Answer : Contradictions arise from twinning or disordered solvent molecules. For instance, a structure initially reported in P2₁/c may require reassessment using twin refinement in SHELXL or alternative software like OLEX2. High-resolution data (≤ 0.8 Å) and rigorous validation with tools like PLATON/ADDSYM are essential .
Q. How do substituents on the pyrimidine ring modulate the compound’s pharmacokinetic properties?
- Methodological Answer : Introducing trifluoromethyl or sulfonyl groups enhances metabolic stability and lipophilicity, as seen in analogs like N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide. In vitro ADME assays (e.g., microsomal stability in liver S9 fractions) quantify these effects .
Q. What computational methods predict binding affinity of N-(4-chlorophenyl)pyrimidine-2-carboxamide to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. For example, the pyrimidine core may interact with ATP-binding pockets in kinases, validated by free-energy perturbation (FEP) calculations. Pharmacophore models based on crystal structures (e.g., PDB: 3POZ) guide scaffold optimization .
Q. How can instability in sulfoxide-containing derivatives (e.g., N-(4-chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide) be mitigated during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
